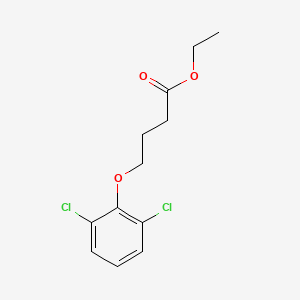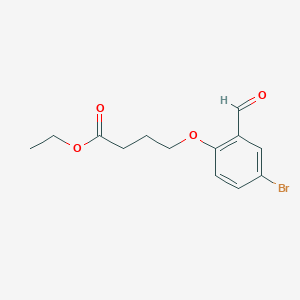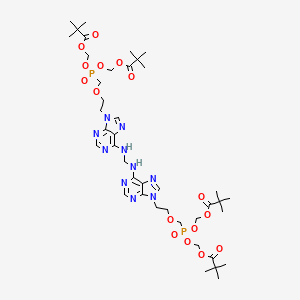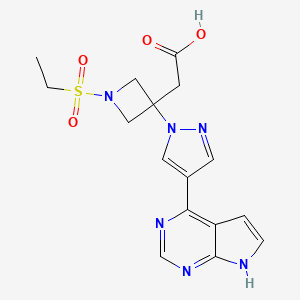
Quinic acid, TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinic acid, TMS (Trimethylsilyl) is a derivative of quinic acid, a cyclitol and a cyclic polyol. The chemical formula for this compound is C22H52O6Si5, and it has a molecular weight of 553.0722 . Quinic acid itself is a naturally occurring compound found in various plant sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . The TMS derivative is often used in analytical chemistry, particularly in gas chromatography, due to its enhanced volatility and stability .
Métodos De Preparación
The preparation of quinic acid, TMS involves the silylation of quinic acid. This process typically uses reagents such as trimethylsilyl chloride (TMSCl) and a base like pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent . The general reaction scheme is as follows:
Quinic Acid+TMSCl→Quinic Acid, TMS+HCl
Análisis De Reacciones Químicas
Quinic acid, TMS can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound back to its parent compound, quinic acid. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The TMS groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like sodium azide (NaN3).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of quinic acid, TMS is primarily related to its role as an analytical standard. In biological systems, quinic acid and its derivatives can modulate various biochemical pathways. For example, quinic acid has been shown to inhibit the MAP kinase and NF-κB signaling pathways, which are involved in inflammation . It also affects lipid metabolism and vascular function through interactions with gut microbiota .
Comparación Con Compuestos Similares
Quinic acid, TMS can be compared with other silylated derivatives of organic acids. Similar compounds include:
Shikimic Acid, TMS: Like quinic acid, shikimic acid is a cyclitol and a precursor to aromatic amino acids.
Chlorogenic Acid, TMS: Chlorogenic acid is an ester of quinic acid and caffeic acid.
Isocitric Acid, TMS: Isocitric acid is another cyclic polyol that can be silylated for analytical purposes.
This compound is unique due to its specific structure and the stability it provides in analytical applications. Its role in the synthesis of antiviral drugs also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C22H52O6Si5 |
|---|---|
Peso molecular |
553.1 g/mol |
Nombre IUPAC |
trimethylsilyl (3R,5R)-1,3,4,5-tetrakis(trimethylsilyloxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H52O6Si5/c1-29(2,3)24-18-16-22(28-33(13,14)15,21(23)27-32(10,11)12)17-19(25-30(4,5)6)20(18)26-31(7,8)9/h18-20H,16-17H2,1-15H3/t18-,19-,20?,22?/m1/s1 |
Clave InChI |
DBCLHKSGLLGXOV-NDUMYTTKSA-N |
SMILES isomérico |
C[Si](C)(C)O[C@@H]1CC(C[C@H](C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC1CC(CC(C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)

![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)




![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)


![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
